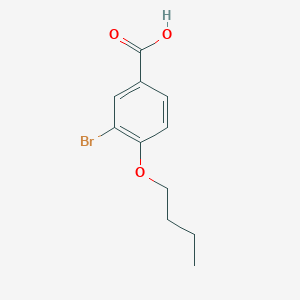

3-Bromo-4-butoxybenzoic acid

Description

Significance of Halogenated Benzoic Acid Scaffolds in Synthetic Chemistry

Halogenated aromatic compounds, particularly brominated and chlorinated derivatives, are fundamental building blocks in modern organic synthesis. mdpi.com The presence of a halogen atom, such as bromine, on a benzoic acid scaffold provides a reactive handle for a variety of powerful chemical transformations. Most notably, aryl bromides are key precursors in numerous metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig couplings. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler starting materials. nih.gov

The utility of these halogenated scaffolds extends into medicinal chemistry, where the introduction of halogens can significantly modify the biological properties of a molecule. mdpi.com Aromatic bromides are found in many pharmaceutical agents and serve as crucial intermediates in drug discovery and development. mdpi.com The ability to selectively introduce a bromine atom onto a benzoic acid ring allows chemists to create diverse libraries of compounds for biological screening. Furthermore, the carboxyl group can be converted into other functional groups, while the bromine atom provides a site for late-stage functionalization, a strategy often employed in the synthesis of novel therapeutic agents. ontosight.ai The process of decarboxylative halogenation offers an alternative route to aryl halides, sometimes providing regioisomers that are difficult to obtain through direct electrophilic aromatic halogenation. nih.gov

The Role of Alkoxy Substitutions in Modulating Aromatic System Reactivity

Alkoxy groups (–OR) are significant substituents on aromatic rings that modulate reactivity through a combination of electronic and steric effects. Electronically, the oxygen atom of the alkoxy group can donate a lone pair of electrons into the aromatic π-system through resonance. This electron-donating effect increases the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. francis-press.com This activation is typically directed towards the ortho and para positions relative to the alkoxy group.

Contextualization of 3-Bromo-4-butoxybenzoic Acid within Benzoic Acid Derivative Research

This compound belongs to the class of substituted benzoic acids, which are widely studied in pharmaceutical, agrochemical, and materials science research. ontosight.aiontosight.ai It integrates the key features of both a halogenated scaffold and an alkoxy-substituted aromatic ring. Its structure is closely related to 3-bromo-4-methoxybenzoic acid, a compound that serves as a versatile intermediate in the synthesis of more complex molecules, including those with applications as advanced materials or with potential biological activity. ontosight.ai

Research into alkoxybenzoic acids has shown their utility in the formation of polymers and, notably, liquid crystals. ontosight.aied.gov The rod-like structure of these molecules, often enhanced by hydrogen bonding between carboxylic acid groups, allows them to form ordered mesophases. ed.gov The presence of both a bromine atom and a butoxy chain on the benzoic acid core positions this compound as a potentially valuable building block. The bromine offers a site for cross-coupling reactions to extend the molecular structure, while the butoxy chain can influence solubility and contribute to the formation of specific material phases, such as those found in liquid crystals. nih.govresearchgate.net Therefore, this compound sits (B43327) at the intersection of several important areas of chemical research, combining features relevant to synthetic methodology, medicinal chemistry, and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-butoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBNHQFKCXIFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406528 | |

| Record name | 3-bromo-4-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450416-09-8 | |

| Record name | 3-bromo-4-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Butoxybenzoic Acid and Analogues

Direct Bromination Strategies for 4-Alkoxybenzoic Acids

A common and direct approach to synthesizing 3-bromo-4-alkoxybenzoic acids involves the electrophilic bromination of the corresponding 4-alkoxybenzoic acid. This method leverages the principles of electrophilic aromatic substitution, where the alkoxy group directs the incoming electrophile.

Electrophilic Aromatic Substitution Principles and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. orgosolver.comwikipedia.org The mechanism involves the attack of the electron-rich aromatic π-system on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. orgosolver.commasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. orgosolver.commasterorganicchemistry.com

The regioselectivity of this reaction—the position at which the electrophile substitutes—is governed by the directing effects of the substituents already present on the aromatic ring. orgosolver.comwikipedia.org Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.org

In the case of 4-alkoxybenzoic acids, such as 4-butoxybenzoic acid, the alkoxy group (-OR) is an activating, ortho-, para-directing group. wikipedia.org This is due to the lone pairs of electrons on the oxygen atom, which can be donated to the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions. libretexts.org The carboxylic acid group (-COOH), on the other hand, is a deactivating, meta-directing group.

When both an activating, ortho-, para-director and a deactivating, meta-director are present on the ring, the activating group's influence on the substitution pattern is dominant. Therefore, in the bromination of 4-alkoxybenzoic acids, the incoming bromine electrophile is directed to the positions ortho to the strongly activating alkoxy group. Since the para position is already occupied by the carboxylic acid, substitution occurs at one of the ortho positions, which is the 3-position, to yield 3-bromo-4-alkoxybenzoic acid.

Catalyst Systems in Bromination Reactions (e.g., Ferric Chloride)

To enhance the electrophilicity of the brominating agent (typically molecular bromine, Br₂), a Lewis acid catalyst is often employed. wikipedia.org These catalysts polarize the Br-Br bond, making one of the bromine atoms more susceptible to nucleophilic attack by the aromatic ring.

A commonly used catalyst for this purpose is ferric chloride (FeCl₃) or its hydrated form (FeCl₃·6H₂O). google.com In a typical procedure, 4-methoxybenzoic acid is reacted with bromine in a glacial acetic acid medium with a catalytic amount of ferric chloride. google.com The reaction proceeds over several hours at a controlled temperature to favor the formation of the desired 3-bromo-4-methoxybenzoic acid. google.com Other Lewis acids, such as iron tribromide (FeBr₃) or aluminum chloride (AlCl₃), can also be utilized to catalyze aromatic bromination reactions. researchgate.netlibretexts.org

The use of N-bromosuccinimide (NBS) in the presence of catalysts like silica (B1680970) gel has also been reported for the selective para-bromination of alkoxybenzenes. researchgate.net

Solvent Effects and Reaction Conditions in Bromination Protocols

The choice of solvent and reaction conditions plays a critical role in the efficiency and selectivity of bromination reactions. Glacial acetic acid is a frequently used solvent for the bromination of substituted benzoic acids. google.comprepchem.com It is capable of dissolving the starting materials and is relatively inert to the reaction conditions. prepchem.com In some protocols, the reaction mixture is heated to reflux to ensure the completion of the reaction. google.comprepchem.com

The solvent can also influence the ortho-to-para product ratio in the bromination of phenols, a related class of compounds. For instance, studies on the bromination of phenol (B47542) with N-bromosuccinimide have shown that the solvent significantly affects the regioselectivity. rsc.org While the direct impact on 4-alkoxybenzoic acids is specific, these findings highlight the importance of solvent selection in controlling the outcome of electrophilic aromatic halogenations. rsc.org The use of biphasic solvent systems, such as aqueous hydrobromic acid and toluene, has been shown to afford high selectivity in the monobromination of symmetric diols, suggesting that solvent engineering can be a powerful tool. researchgate.net

Reaction temperature is another crucial parameter. Bromination reactions are often initiated at a lower temperature, sometimes with ice cooling, and then allowed to proceed at room temperature or with heating to control the reaction rate and minimize the formation of byproducts. google.com

Alkylation Approaches for Butoxy Group Installation

An alternative synthetic strategy involves the formation of the ether linkage after the bromination step. This is particularly useful when the desired brominated hydroxybenzoic acid precursor is readily available.

Etherification Reactions on Brominated Hydroxybenzoic Acid Precursors

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing 3-bromo-4-butoxybenzoic acid, this would entail the reaction of a 3-bromo-4-hydroxybenzoic acid derivative with a butyl halide.

The first step is the deprotonation of the hydroxyl group of 3-bromo-4-hydroxybenzoic acid using a suitable base, such as potassium hydroxide (B78521) or sodium hydride, to form the more nucleophilic phenoxide. libretexts.orgprepchem.com This phenoxide then reacts with an alkylating agent like butyl bromide or butyl iodide. The reaction is typically carried out in a polar solvent such as ethanol (B145695) or dimethylformamide (DMF). prepchem.com

For example, 3-bromo-4-hydroxybenzoic acid can be dissolved in ethanol, followed by the addition of heptyl bromide and aqueous potassium hydroxide, and the mixture is refluxed for several hours to yield 3-bromo-4-n-heptyloxybenzoic acid. prepchem.com A similar procedure can be adapted using a butyl halide to obtain this compound. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can sometimes facilitate the reaction between the aqueous and organic phases. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| 3-bromo-4-hydroxybenzoic acid | Heptyl bromide | Potassium hydroxide | Ethanol/Water | 3-bromo-4-n-heptyloxybenzoic acid | 85.5% prepchem.com |

| Ethyl 4-hydroxybenzoate | 11-bromoundecanoic acid hexylamide | Not specified | Not specified | Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate | Not specified researchgate.net |

Multi-Step Synthesis Pathways from Simpler Aromatic Precursors

Complex molecules like this compound can also be constructed through multi-step synthetic sequences starting from simpler, more readily available aromatic compounds. These pathways offer flexibility and can be advantageous if the direct functionalization routes are problematic.

One such approach could start with the bromination of a simpler precursor like p-toluidine. The amino group is first protected as an acetamide (B32628) (p-acetotoluide), which then undergoes bromination in glacial acetic acid. orgsyn.org The resulting 3-bromo-4-acetaminotoluene is then hydrolyzed to give 3-bromo-4-aminotoluene. orgsyn.org Subsequent reactions, such as a Sandmeyer reaction to replace the amino group with a hydroxyl group, followed by oxidation of the methyl group to a carboxylic acid, and finally etherification of the hydroxyl group, would lead to the target molecule.

Another potential multi-step route could involve the Friedel-Crafts acylation of fluorobenzene (B45895) with acetyl chloride, followed by bromination of the resulting acetophenone (B1666503) derivative. google.com The bromoacetophenone can then be oxidized to the corresponding benzoic acid. google.com While this example leads to a fluoro-substituted analogue, the principles can be adapted.

A different strategy involves the decarboxylative bromination of a suitably substituted benzoic acid. rsc.orgnih.gov For instance, certain electron-rich benzoic acids can undergo decarboxylation and subsequent bromination in the presence of a brominating agent and a suitable catalyst system. rsc.orgnih.gov

The synthesis of 3-bromo-4-(trifluoromethyl)benzoic acid from 3-nitro-4-(trifluoromethyl)benzoic acid illustrates a multi-step pathway involving reduction of the nitro group, diazotization, and subsequent bromination using copper(I) bromide. chemicalbook.com This highlights the range of transformations available for synthesizing substituted benzoic acids.

| Starting Material | Key Transformations | Intermediate(s) | Final Product |

| p-Toluidine | Acetylation, Bromination, Hydrolysis | p-Acetotoluide, 3-Bromo-4-acetaminotoluene | 3-Bromo-4-aminotoluene orgsyn.org |

| Fluorobenzene | Friedel-Crafts Acylation, Bromination, Oxidation | 4-Fluoroacetophenone, 3-Bromo-4-fluoroacetophenone | 3-Bromo-4-fluorobenzoic acid google.com |

| 3-Nitro-4-(trifluoromethyl)benzoic acid | Reduction, Diazotization, Bromination | 3-Amino-4-(trifluoromethyl)benzoic acid | 3-Bromo-4-(trifluoromethyl)benzoic acid chemicalbook.com |

Strategies Involving Functional Group Interconversions

A primary route to this compound involves a multi-step synthesis starting from more common precursors, such as p-hydroxybenzoic acid. This process hinges on key functional group interconversions, including electrophilic aromatic substitution and etherification.

A foundational step is the synthesis of the intermediate, 3-bromo-4-hydroxybenzoic acid. This is typically achieved by the direct bromination of p-hydroxybenzoic acid. In one established method, p-hydroxybenzoic acid is dissolved in glacial acetic acid and treated with bromine at reflux for several hours. prepchem.com The hydroxyl and carboxylic acid groups on the starting material direct the incoming electrophile (bromine) to the position ortho to the hydroxyl group. Following the reaction, the product is precipitated in cold water and can be purified by recrystallization from glacial acetic acid, yielding purified 3-bromo-4-hydroxybenzoic acid. prepchem.com A 70.3% yield has been reported for this specific conversion. prepchem.com

The subsequent and crucial functional group interconversion is the etherification of the hydroxyl group to form the butoxy side-chain. This is commonly accomplished via a Williamson ether synthesis. The general principle involves reacting the hydroxyl group of an intermediate like 3-bromo-4-hydroxybenzoic acid with a butyl halide (such as butyl bromide) in the presence of a base. ontosight.ai The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that then acts as a nucleophile, attacking the butyl halide to form the ether linkage.

An alternative strategy for forming the benzoic acid moiety involves the hydrolysis of a nitrile group. For instance, a synthetic route for an analogue involves the condensation reaction of benzene (B151609) butanol with 4-halogenated cyanobenzene to yield an intermediate 4-(benzene butoxy)cyanobenzene. google.com This nitrile intermediate is then hydrolyzed under acidic or alkaline conditions to produce the final benzoic acid product. google.com This method avoids the generation of certain intermediates like phenyl butyl bromide, leading to high product purity. google.com

Furthermore, the carboxylic acid group of these benzoic acid derivatives can itself be interconverted to other functional groups to create a variety of analogues. It can be activated and reacted with amines to form amides or undergo Friedel-Crafts acylation with other aromatic compounds to form ketones. unipi.itmdpi.com For example, 3-bromo-4-methoxybenzoic acid can be converted to its acid chloride using thionyl chloride, which is then used in a Friedel-Crafts reaction to produce (3-Bromo-4-methoxyphenyl)(furan-2-yl)methanone. mdpi.com

| Starting Material | Key Transformation | Reagents | Product | Reference |

|---|---|---|---|---|

| p-Hydroxybenzoic acid | Electrophilic Bromination | Bromine, Glacial Acetic Acid | 3-Bromo-4-hydroxybenzoic acid | prepchem.com |

| 4-Hydroxybenzoic acid | Williamson Ether Synthesis | Butyl bromide, Base (e.g., NaOH, K2CO3) | 4-Butoxybenzoic acid | ontosight.ai |

| 4-Halogenated cyanobenzene | Nitrile Hydrolysis | Benzene butanol, Base, then Acid/Base Hydrolysis | 4-(Benzene butoxy)benzoic acid | google.com |

| 3-Bromo-4-methoxybenzoic acid | Acyl Chloride Formation & Friedel-Crafts Acylation | SOCl2, Furan, Lewis Acid | (3-Bromo-4-methoxyphenyl)(furan-2-yl)methanone | mdpi.com |

Optimization of Synthetic Yields and Selectivity

Optimizing the synthesis of this compound and its analogues is critical for improving efficiency and ensuring product purity. Key challenges include controlling regioselectivity during aromatic substitution and maximizing yields in coupling and condensation reactions.

A significant issue in the synthesis of 3-bromo-4-hydroxybenzoic acid intermediates is the potential for over-bromination. The starting material, p-hydroxybenzoic acid or its methyl ester, has two active positions ortho to the strongly activating hydroxyl group. google.com This can lead to the formation of a 3,5-dibromo by-product alongside the desired 3-bromo-monosubstituted product. google.com To enhance selectivity for the mono-brominated compound, reaction conditions must be carefully controlled. One patented method describes performing the bromination in a halogenated alkane solvent like dichloromethane (B109758) with glacial acetic acid as a catalyst at a controlled temperature between 0-5°C. google.com This approach aims to minimize the formation of the dibrominated by-product, thus improving the selectivity and simplifying purification. google.com

For subsequent reactions, such as the formation of amide or ester linkages, the choice of coupling agents and reaction conditions is paramount for optimizing yields. In the synthesis of benzoylpiperidine derivatives from halogenated 3-methoxy-benzoic acids, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a condensing agent with DIPEA (N,N-Diisopropylethylamine) as a base in dry DMF has been reported to be effective. unipi.it Similarly, in the synthesis of 1,3,4-oxadiazoles from bromo-substituted benzoic acids, reaction conditions were optimized by screening various bases, with cesium carbonate proving to be optimal. nih.gov

| Reaction Type | Optimization Goal | Strategy / Reagents | Finding / Outcome | Reference |

|---|---|---|---|---|

| Electrophilic Bromination | Improve Selectivity (mono- vs. di-bromination) | Use of Dichloromethane solvent, Glacial Acetic Acid catalyst, control temperature at 0-5°C. | Reduces formation of 3,5-dibromo by-product. | google.com |

| Amide Condensation | Improve Yield | Use of HATU as condensing agent with DIPEA base in dry DMF. | Effective for coupling benzoic acids with amines. | unipi.it |

| Oxadiazole Synthesis | Improve Yield | Use of Cesium Carbonate (1.5 equiv) as the optimal base. | Achieved 78% isolated yield in a one-pot protocol. | nih.gov |

| Enolate Alkylation | Improve Yield & Cleanliness | Use of KHMDS as the base for enolate generation at -78°C. | Proved most efficient compared to LDA or NaH for this specific transformation. | acs.org |

Reactivity and Derivatization of 3 Bromo 4 Butoxybenzoic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification and the formation of amides.

Esterification Reactions and Their Applications

The carboxylic acid functional group of 3-Bromo-4-butoxybenzoic acid can readily undergo esterification. This reaction typically involves reacting the acid with an alcohol in the presence of an acid catalyst. smolecule.com A common method is the Fischer esterification, where a strong mineral acid like sulfuric acid protonates the carbonyl oxygen, enhancing the carboxylic acid's reactivity toward nucleophilic attack by the alcohol. libretexts.org

For instance, the methyl ester, 3-bromo-4-methoxybenzoic acid methyl ester, can be synthesized by refluxing the corresponding carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid. This esterification serves not only to create a new derivative but can also act as a protective step to prevent the carboxylic acid from participating in unwanted side reactions during subsequent modifications of the molecule. The resulting esters have applications as intermediates in the synthesis of various organic compounds, including those with potential biological activity. smolecule.com

Formation of Amides and Other Carboxylic Acid Derivatives

Beyond esters, the carboxylic acid group can be converted into a range of other derivatives, most notably amides. The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult. Therefore, activating agents are often employed. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are commonly used to facilitate this transformation. libretexts.org The carboxylic acid adds to the carbodiimide, forming a highly reactive intermediate that is then readily attacked by the amine to yield the amide. libretexts.org This methodology is crucial in peptide synthesis and in the creation of various pharmaceutical compounds. libretexts.orgbiosynth.com

Additionally, the carboxylic acid can be converted to an acid anhydride (B1165640) by heating two molecules of the acid to eliminate a molecule of water. libretexts.org

Aromatic Substitution Reactions on the Brominated Phenyl Ring

The bromine atom on the phenyl ring of this compound is a key functional group that enables a variety of aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, in this case, the bromine atom, from an aromatic ring. byjus.com For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orgpressbooks.pub

While the butoxy and carboxylic acid groups on this compound are not strongly activating for SNAr, under specific conditions, particularly with potent nucleophiles or through metal-catalyzed pathways, substitution of the bromine atom can be achieved. smolecule.com The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives. smolecule.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

The bromine atom on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net This method is widely used to form biaryl structures, which are common motifs in pharmaceuticals and materials science. rsc.org For example, 3-bromo-4-methoxybenzoic acid can be coupled with various aryl boronic acids to generate complex biaryl compounds. rsc.org

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction requires a base to neutralize the acid formed during the catalytic cycle. uwindsor.ca It is a versatile method for creating new carbon-carbon bonds and introducing alkenyl groups onto the aromatic ring.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a new carbon-nitrogen bond. nih.gov This reaction is a significant improvement over traditional methods of N-arylation and is widely used in the synthesis of pharmaceuticals and other complex organic molecules containing arylamine structures. nottingham.ac.uk The use of specific phosphine (B1218219) ligands is often crucial for the success of these reactions, enabling the coupling of a wide range of amines with aryl bromides. nih.gov

Chemical Modifications of the Butoxy Side Chain

While the primary reactive sites of this compound are the carboxylic acid and the bromo-substituted aromatic ring, the butoxy side chain can also undergo chemical modification, although this is less common. Potential reactions could involve cleavage of the ether linkage under harsh conditions, though this is generally not a preferred synthetic route due to the high energy input required. More targeted modifications would likely be performed on the precursor alcohol before its attachment to the aromatic ring.

Applications in Advanced Organic Synthesis

Precursor for Complex Molecular Architectures

The unique arrangement of functional groups on 3-Bromo-4-butoxybenzoic acid makes it an important starting material for the synthesis of intricate molecular structures. cymitquimica.com It is classified as an organic building block, essential for creating new compounds with desired biological or material properties. bldpharm.com

This compound is utilized as a chemical intermediate in the development of pharmaceutical compounds. bldpharm.comambeed.com While specific final drug products derived directly from this molecule are detailed in proprietary research, the broader class of substituted benzoic acids is critical in medicinal chemistry. ontosight.ai For instance, the closely related compound, 3-bromo-4-methoxybenzoic acid, serves as a reagent in the preparation of benzamide (B126) compounds designed as inhibitors for enzymes like ABL1, which are targets in cancer therapy. chemicalbook.com Derivatives of benzoic acid are recognized as potential candidates for pharmaceutical development due to their wide range of biological activities. ontosight.ai

In the field of agricultural science, substituted benzoic acids are investigated for their potential to yield new agrochemicals. ontosight.ai Research has demonstrated that compounds structurally similar to this compound possess significant biological activity relevant to crop protection. For example, 3-bromo-4-ethoxybenzoic acid has been shown to inhibit the growth of pathogens such as apple canker and grape white rot and to control various weeds. google.com Likewise, 3-bromo-4-methoxybenzoic acid has been developed for its agricultural applications, including its role as an herbicide and plant growth regulator. chemimpex.comgoogle.com These examples highlight the utility of the 3-bromo-alkoxybenzoic acid scaffold as a foundational element for creating new active ingredients in the agrochemical industry. chemimpex.com

The reactivity of this compound makes it a useful ingredient in the production of various specialty chemicals. Its structure allows it to serve as an intermediate in the synthesis of complex molecules that are not intended for pharmaceutical or agrochemical use but have other specialized industrial applications. ontosight.ai

Utilization in Material Science Research

The application of this compound extends into material science, where its structural features can be leveraged to create materials with specific, enhanced properties. bldpharm.comontosight.ai

Substituted benzoic acids are employed in the formulation of advanced polymers and coatings. lookchem.com The incorporation of structures like 3-bromo-4-alkoxybenzoic acids can enhance material properties such as thermal stability and chemical resistance. chemimpex.com The related compound 3-butoxy-4-methoxybenzoic acid is used as a stabilizer in polymers and coatings, helping to improve their durability and resilience against environmental factors. lookchem.com Similarly, 4-methoxybenzoic acid is a known building block in the synthesis of polymers, contributing to materials with high strength and heat resistance used in plastics and coatings. justdial.com

The chemical framework of this compound is relevant to the synthesis of coloring agents. Related compounds, such as 3-bromo-4-methoxybenzoic acid and 3-butoxy-4-methoxybenzoic acid, are used as intermediates in the manufacturing of dyes and pigments. ontosight.aichemimpex.comlookchem.com These precursors are integral to creating a variety of colors for different industrial applications. ontosight.ai

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 450416-09-8 | cymitquimica.combldpharm.com |

| Molecular Formula | C₁₁H₁₃BrO₃ | cymitquimica.combldpharm.com |

| Molecular Weight | 273.12 g/mol | cymitquimica.combldpharm.com |

| MDL Number | MFCD06662499 | bldpharm.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

Development of Biologically Active Compounds (General Scaffold Utility)

In medicinal chemistry, the concept of a molecular scaffold is fundamental to the design and discovery of new therapeutic agents. A scaffold is a core chemical structure to which various functional groups can be attached, creating a library of related compounds with diverse biological activities. The this compound structure is an exemplary scaffold, offering multiple reactive sites that can be systematically modified to develop novel, biologically active molecules. Benzoic acid and its derivatives are well-established as important building blocks in the synthesis of pharmaceuticals and other biologically active compounds, known to exhibit properties including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai

The utility of the 3-bromo-4-alkoxybenzoic acid framework lies in its distinct functional components. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, facilitating coupling with other molecules. mdpi.com The bromine atom is a key feature, providing a site for cross-coupling reactions (like Suzuki or Sonogashira reactions) that allow for the introduction of complex carbon-based substituents. vulcanchem.com The alkoxy group (in this case, a butoxy group) influences the molecule's electronic properties and lipophilicity, which can be critical for its interaction with biological targets. vulcanchem.com This combination of reactive sites makes the scaffold exceptionally versatile for creating a wide range of derivatives. vulcanchem.com

Research has demonstrated the successful use of closely related scaffolds, such as 3-bromo-4-methoxybenzoic acid, to synthesize various classes of heterocyclic compounds with significant pharmacological potential. These examples highlight the general utility of the 3-bromo-4-alkoxybenzoate core in drug discovery.

Hydrazone and Mannich Base Derivatives

One synthetic route involves the conversion of the benzoic acid into a benzoyl hydrazine (B178648). For instance, 3-bromo-4-methoxybenzoyl hydrazine, derived from the corresponding methyl ester, serves as a key intermediate. asianpubs.orgresearchgate.net This hydrazine can be condensed with isatin (B1672199) (indole-2,3-dione) to form a hydrazono-indolin-2-one. This new, larger scaffold can then undergo further functionalization, such as aminomethylation (a Mannich reaction), to produce a series of 1-(substituted aminomethyl)-3-(3'-bromo-4'-methoxybenzoylhydrazono)indolin-2-ones. asianpubs.org These compounds have been synthesized and evaluated for their potential biological activities. asianpubs.org

| Compound ID | Amine Used for Mannich Reaction | Antibacterial Activity (MIC, mg/mL) | Antifungal Activity (MIC, mg/mL) |

|---|---|---|---|

| 3a | Dimethylamine | S. aureus (5), E. coli (5) | A. niger (5), C. albicans (5) |

| 3b | Diethylamine | S. aureus (5), B. subtilis (5) | A. niger (5), C. neoformans (5) |

| 3c | Piperidine | S. aureus (2), B. subtilis (2) | A. niger (2), C. albicans (2) |

| 3d | Morpholine | S. aureus (2), E. coli (5) | A. niger (2), T. paradoxa (5) |

| 3e | N-methylpiperazine | S. aureus (2), B. subtilis (5) | A. niger (2), C. albicans (5) |

Azetidinone Derivatives

The same 3-bromo-4-methoxybenzoyl hydrazine intermediate is also a precursor for another important class of biologically active compounds: azetidinones. researchgate.net Azetidin-2-ones are the core structural feature of β-lactam antibiotics, including penicillins. researchgate.net In a typical synthesis, the hydrazine is first condensed with various aromatic aldehydes to form Schiff bases (benzal hydrazines). These intermediates then undergo cyclization with an agent like phenoxyacetyl chloride to yield 3-phenoxy-4-(substituted phenyl)-1-(3'-bromo-4'-methoxy benzamide)azetidin-2-ones. researchgate.net The resulting compounds have been screened for antibacterial and antifungal properties. researchgate.net

1,3,4-Oxadiazole (B1194373) Derivatives

The 1,3,4-oxadiazole ring is another privileged structure in medicinal chemistry, found in drugs with anti-inflammatory, anticancer, and antihypertensive properties. researchgate.net Benzoic acid derivatives are common starting materials for creating these heterocyclic systems. researchgate.netnih.gov For example, a novel series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles was synthesized with the goal of producing potent anti-inflammatory and analgesic agents. researchgate.net The synthetic strategy involves reacting a carboxylic acid with various aryl acid hydrazides in the presence of a dehydrating agent like phosphorous oxychloride to form the oxadiazole ring. researchgate.net The tolerance of this reaction to various functional groups on the benzoic acid, including halogens and electron-withdrawing groups, underscores its broad applicability. nih.gov

Structure Activity Relationship Sar Studies of Brominated Alkoxybenzoic Acid Derivatives

Influence of Bromine Position on Molecular Interactions

The placement of a bromine atom on the benzoic acid ring is a key determinant of the molecule's steric and electronic properties, which in turn governs its interactions with biological targets. In the case of 3-bromo-4-butoxybenzoic acid, the bromine atom is situated at the third position, adjacent to the butoxy group. This positioning has several significant consequences.

The bromine atom's electron-withdrawing nature can influence the acidity of the carboxylic acid group and the electron density of the aromatic ring. This can affect how the molecule participates in crucial interactions such as hydrogen bonding and halogen bonding with receptor sites. For instance, in studies of similar halogenated benzoic acids, the position of the halogen has been shown to be critical for activity. Research on halogenated trans-cinnamic acid derivatives, for example, demonstrated that a halogen at the meta position (equivalent to the 3-position in this context) can lead to enhanced phytotoxicity compared to a para substitution. mdpi.com This suggests that the 3-bromo substitution in this compound could be crucial for specific biological activities.

Furthermore, the bromine atom introduces a significant steric bulk, which can either promote or hinder binding to a receptor, depending on the topology of the binding pocket. The interplay between the steric and electronic effects of the bromine atom at the 3-position, combined with the adjacent butoxy group, creates a unique interaction profile that can be exploited in drug design.

Effect of Alkoxy Chain Length on Chemical and Biological Activities

The length of the alkoxy chain at the 4-position of the benzoic acid ring is another critical factor influencing the compound's physicochemical properties and biological efficacy. The butoxy group in this compound, with its four-carbon chain, imparts a degree of lipophilicity to the molecule. This property is vital for its ability to cross cell membranes and interact with hydrophobic pockets within biological targets.

Studies on other 4-alkoxybenzoic acid derivatives have consistently shown that varying the length of the alkoxy chain can significantly impact their activity. For example, in the context of tyrosinase inhibition, an increase in the length of the alkyl chain in p-alkoxybenzoic acid derivatives led to a decrease in inhibitory activity. tandfonline.com Conversely, in other systems, a longer alkoxy chain can enhance activity by improving hydrophobic interactions with the target protein. For instance, in the development of inhibitors for the enzyme trypanosome alternative oxidase (TAO), modulation of the tail region, which includes the alkoxy chain, was found to be critical for activity. researchgate.net

The butoxy group in this compound represents a balance between aqueous solubility and lipophilicity. This balance is often a key determinant of a compound's pharmacokinetic and pharmacodynamic profile.

Table 1: Effect of Alkoxy Chain Length on the Properties of Benzoic Acid Derivatives

| Alkoxy Chain | Lipophilicity (LogP) | Potential Biological Implication |

| Methoxy (B1213986) (-OCH3) | Lower | Higher aqueous solubility, may favor interactions with more polar binding sites. |

| Ethoxy (-OCH2CH3) | Moderate | Intermediate properties. |

| Propoxy (-O(CH2)2CH3) | Higher | Increased membrane permeability, may enhance binding to hydrophobic pockets. |

| Butoxy (-O(CH2)3CH3) | Higher | Increased membrane permeability, may enhance binding to hydrophobic pockets. |

This table presents a generalized trend based on the principles of medicinal chemistry.

Modulation of Receptor Binding and Enzyme Inhibition through Structural Analogue Modification

The specific structural features of this compound make it a valuable scaffold for the design of modulators for various receptors and enzymes. By systematically modifying its structure, researchers can fine-tune its binding affinity and inhibitory potency.

For instance, the carboxylic acid group can serve as a key anchoring point within a receptor's binding site, forming strong hydrogen bonds or ionic interactions. The aromatic ring can engage in π-π stacking interactions, while the butoxy group can occupy a hydrophobic sub-pocket. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Studies on structurally related compounds have demonstrated the potential for such modifications. For example, research on inhibitors of monoacylglycerol lipase (B570770) (MAGL) showed that modifications to a benzoylpiperidine core, which shares features with substituted benzoic acids, led to highly potent and selective inhibitors. unipi.it Similarly, investigations into positive allosteric modulators (PAMs) for metabotropic glutamate (B1630785) receptors (mGluRs) have shown that subtle changes to the substituents on a phenyl ring can dramatically alter potency and selectivity. acs.org

The principles learned from these and other studies can be applied to this compound to develop analogues with improved therapeutic properties.

Comparative SAR Analysis with Other Halogenated and Alkoxy-Substituted Benzoic Acids

To fully appreciate the unique properties of this compound, it is instructive to compare its structure-activity relationship with that of other halogenated and alkoxy-substituted benzoic acids.

Halogen Substitution: The nature of the halogen atom itself plays a significant role. For instance, in a study on the phytotoxicity of halogenated trans-cinnamic acids, the order of activity was found to be Br > Cl > F, indicating that the larger and more polarizable bromine atom led to greater activity. mdpi.com This suggests that this compound might exhibit different, and potentially more potent, biological effects compared to its chloro or fluoro analogues.

Alkoxy Group Variation: As previously discussed, the length and nature of the alkoxy group are critical. A comparison with 3-bromo-4-methoxybenzoic acid (the methoxy analogue) would likely reveal differences in lipophilicity and, consequently, in membrane permeability and binding to hydrophobic targets. The shorter methoxy chain would render the molecule more polar. ontosight.ai

Positional Isomers: Comparing this compound with its isomers, such as 2-bromo-4-butoxybenzoic acid or 4-bromo-3-butoxybenzoic acid, would highlight the importance of the substitution pattern. The relative positions of the bromine atom and the butoxy group can dramatically alter the molecule's electronic distribution and three-dimensional shape, leading to different binding modes and biological activities.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately for many-electron systems. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in predicting the properties of benzoic acid derivatives. The Hartree-Fock method, while older, serves as a basis for more complex computational techniques. These calculations are foundational for geometry optimization, electronic structure analysis, and the prediction of spectroscopic properties.

The electronic structure of a molecule governs its chemical reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller energy gap suggests higher reactivity and lower kinetic stability. For substituted benzoic acids, these orbitals are typically distributed over the entire molecule, particularly the benzene (B151609) ring and carboxyl group. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's electronic properties.

Table 1: Example of Calculated Electronic Properties from DFT Analysis for a Benzoic Acid Derivative

| Parameter | Definition | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | ~4.5 |

| Ionization Potential (I) | I ≈ -EHOMO | - |

| Electron Affinity (A) | A ≈ -ELUMO | - |

| Electronegativity (χ) | χ = (I + A) / 2 | - |

| Chemical Hardness (η) | η = (I - A) / 2 | - |

| Electrophilicity Index (ω) | ω = χ² / (2η) | ~2.0 |

Note: This table represents the type of data generated from quantum chemical calculations for benzoic acid derivatives. Specific values for 3-Bromo-4-butoxybenzoic acid require dedicated computational studies.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For flexible molecules like this compound, which has a rotatable butoxy group, conformational analysis is performed to identify the various possible spatial arrangements (conformers) and their relative energies.

This analysis is crucial as the properties of a molecule can depend on its specific conformation. The process typically starts with an initial guessed structure, and computational software, using methods like DFT or HF, iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the molecule's total energy. The resulting optimized geometry is a prerequisite for accurate calculations of other properties, including electronic structure and vibrational frequencies.

Molecular Modeling and Simulation Studies

Beyond the quantum mechanics of a single molecule, molecular modeling and simulation techniques are used to explore intermolecular interactions and the behavior of molecules in condensed phases or in the presence of biological macromolecules.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the electron distribution of the whole crystal.

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Substituted Benzoic Acid

| Intermolecular Contact | Contribution (%) |

| H···H | ~45% |

| O···H / H···O | ~25% |

| C···H / H···C | ~15% |

| Br···H / H···Br | ~10% |

| Other | ~5% |

Note: This table illustrates typical results from a Hirshfeld analysis on a bromo-substituted aromatic carboxylic acid. The precise contributions for this compound would depend on its specific crystal structure.

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, docking studies would involve placing the molecule into the active site of a specific protein target. The simulation calculates the binding energy, which indicates the affinity of the ligand for the receptor. It also identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. Such studies could predict whether this compound might act as an inhibitor for enzymes targeted by other benzoic acid derivatives, such as cyclooxygenases (COX) or other metabolic enzymes.

Prediction of Thermochemical Properties and Structure-Property Correlations

Theoretical methods are invaluable for predicting the thermochemical properties of compounds, such as their enthalpy of formation, vaporization, and sublimation. These predictions are often used to validate experimental results or to provide data when experiments are difficult to perform. Quantum chemical methods can calculate these properties for individual molecules in the gas phase.

Computational Determination of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in a solution. For this compound, computational chemistry provides powerful tools to predict this value, offering insights into its chemical behavior without the need for experimental measurements. These theoretical investigations are crucial in fields like drug discovery and materials science, where understanding a molecule's ionization state is essential.

Detailed Research Findings

The computational prediction of pKa for benzoic acid derivatives is an active area of research, with various methodologies being employed to achieve high accuracy. Density Functional Theory (DFT) is a prominent method used for these calculations. nih.gov Recent studies have highlighted the effectiveness of specific functionals, such as CAM-B3LYP and B3PW91, in accurately predicting the pKa of substituted benzoic acids. nih.govmdpi.com These calculations are typically performed using a basis set like 6-311G+(d,p) and a solvation model, such as the Solvation Model based on Density (SMD), to simulate the aqueous environment. nih.gov

Research indicates that the choice of computational scheme—direct, vertical, or adiabatic—also influences the accuracy of the pKa prediction, with the adiabatic scheme often yielding the most reliable results. nih.gov This approach considers the structural relaxation of both the acid and its conjugate base in the solvent, providing a more accurate representation of the dissociation process. nih.gov

The following table presents a selection of computationally determined pKa values for various substituted benzoic acids from the literature, illustrating the impact of different substituents on acidity. These values were calculated using various DFT methods and provide a comparative basis for estimating the pKa of this compound.

| Compound | Computational Method | Calculated pKa | Experimental pKa |

|---|---|---|---|

| 2-Bromobenzoic acid | CAM-B3LYP/6-311G+(d,p) | 2.88 | 2.85 |

| 4-Bromobenzoic acid | CAM-B3LYP/6-311G+(d,p) | 3.97 | 3.97 |

| 3-Chlorobenzoic acid | CAM-B3LYP/6-311G+(d,p) | 3.83 | 3.82 |

| 4-Chlorobenzoic acid | CAM-B3LYP/6-311G+(d,p) | 4.00 | 3.98 |

| 2-Methoxybenzoic acid | CAM-B3LYP/6-311G+(d,p) | 4.12 | 4.09 |

| 3-Methoxybenzoic acid | CAM-B3LYP/6-311G+(d,p) | 4.08 | 4.09 |

| 4-Methoxybenzoic acid | CAM-B3LYP/6-311G+(d,p) | 4.50 | 4.47 |

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of organic compounds, relying on the interaction of electromagnetic radiation with matter to deduce molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-Bromo-4-butoxybenzoic acid, specific signals corresponding to the aromatic protons and the protons of the butoxy group are observed. The aromatic region typically displays three distinct signals due to the substitution pattern on the benzene (B151609) ring. The proton at position 2, being adjacent to the bromine atom, would appear as a doublet. The proton at position 5, deshielded by the butoxy group, would also be a doublet, while the proton at position 6 would present as a doublet of doublets due to coupling with the other two aromatic protons. The butoxy group protons would exhibit characteristic signals: a triplet for the terminal methyl group, a multiplet for the adjacent methylene group, another multiplet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon environments in this compound. The spectrum would show signals for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing bromine and carboxylic acid groups and the electron-donating butoxy group. Additionally, four distinct signals would be present for the carbon atoms of the butoxy chain. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| C=O | - | ~167 |

| Ar-C1 | - | ~124 |

| Ar-C2 | ~8.1 (d) | ~135 |

| Ar-C3 | - | ~112 |

| Ar-C4 | - | ~160 |

| Ar-C5 | ~7.0 (d) | ~113 |

| Ar-C6 | ~7.9 (dd) | ~132 |

| -OCH₂- | ~4.1 (t) | ~68 |

| -CH₂- | ~1.8 (m) | ~31 |

| -CH₂- | ~1.5 (m) | ~19 |

| -CH₃ | ~1.0 (t) | ~14 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-O stretching of the carboxylic acid and the ether linkage of the butoxy group would appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H and C=C stretching vibrations would also be observed.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in Raman spectra. The C-Br stretching vibration would also be observable, usually in the lower frequency region of the spectrum.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Carboxylic Acid | C-O Stretch | 1200-1300 |

| Ether | C-O Stretch | 1000-1100 |

| Bromoalkane | C-Br Stretch | 500-600 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light leads to π → π* transitions. The UV-Vis spectrum would be expected to show absorption maxima characteristic of a substituted benzoic acid. The exact wavelength of maximum absorbance (λmax) would be influenced by the bromo and butoxy substituents on the benzene ring.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In negative ion mode ESI-MS, this compound would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻. For a related compound, 3-bromo-4-methoxybenzoic acid, the [M-H]⁻ ion has been observed at m/z 228.9.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion. This allows for the determination of the exact elemental composition of the molecule. For this compound (C₁₁H₁₃BrO₃), the calculated exact mass of the deprotonated molecule [M-H]⁻ can be compared to the experimentally measured value to confirm its molecular formula with a high degree of confidence.

| Technique | Ionization Mode | Expected Ion | Calculated m/z |

|---|---|---|---|

| ESI-MS | Negative | [M-H]⁻ | 271.0024 |

| HRMS | Negative | [M-H]⁻ | 271.0024 |

Chromatographic Separations

Chromatography is a cornerstone for assessing the purity and concentration of this compound. Both gas and high-performance liquid chromatography offer distinct advantages for its analysis.

Gas chromatography is a powerful tool for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC is challenging and can result in poor peak shape and low sensitivity. colostate.edu To overcome this, a derivatization step is typically required to convert the carboxylic acid into a more volatile, less polar ester. sigmaaldrich.comresearchgate.net

Common derivatization techniques include alkylation, which replaces the active hydrogen of the carboxyl group with an alkyl group (e.g., forming a methyl or butyl ester). colostate.edu Reagents such as diazomethane, or BF3 in methanol (B129727), can be used for this purpose. colostate.edu Another common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to a trimethylsilyl (TMS) ester. sigmaaldrich.com

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a nonpolar capillary column and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation. researchgate.netamolf.nl

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of non-volatile compounds like this compound. It allows for direct analysis without the need for derivatization. The most prevalent mode is reversed-phase HPLC, which utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase.

The separation is achieved by adjusting the composition of the mobile phase, which usually consists of a mixture of water and an organic solvent like acetonitrile or methanol. An acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in this compound is a strong chromophore.

Table 2: Typical HPLC Conditions for Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (with 10mM TFA) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 220-260 nm |

| Column Temp. | 30 °C |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The presence of a heavy atom like bromine in the structure of this compound is particularly advantageous for crystallographic analysis, as it scatters X-rays strongly, which can aid in solving the crystal structure. lifechemicals.com

For aromatic carboxylic acids, a common and highly predictable structural motif is the formation of centrosymmetric hydrogen-bonded dimers. researchgate.netnih.gov In this arrangement, the carboxyl groups of two molecules are linked by a pair of O–H···O hydrogen bonds. nih.gov The crystal structure of the closely related p-n-butoxybenzoic acid has been determined, revealing the formation of these characteristic dimers. rsc.org The study also showed that the butyl group adopts an extended, near-planar arrangement and that the carboxy-group is not coplanar with the phenyl ring. rsc.org It is expected that this compound would exhibit similar solid-state characteristics, forming hydrogen-bonded dimers that pack into a stable crystal lattice.

Table 3: Representative Crystallographic Data for an Alkoxybenzoic Acid (p-n-butoxybenzoic acid)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.744 |

| b (Å) | 10.676 |

| c (Å) | 14.278 |

| O–H···O distance (Å) | 2.600 - 2.652 |

Data from a study on p-n-butoxybenzoic acid, a structural analog. rsc.org

Titrimetric Analysis for Purity and Concentration

Titrimetric analysis, specifically acid-base titration, is a classical and highly accurate method for determining the purity and concentration of this compound. mit.edu This quantitative chemical analysis relies on the complete neutralization reaction between the acidic carboxyl group of the analyte and a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). hiranuma.comresearchgate.net

The procedure involves accurately weighing a sample of the acid, dissolving it in a suitable solvent (such as aqueous ethanol), and then slowly adding the standardized base from a burette. mit.edumnstate.edu The equivalence point, where the moles of base added are equal to the moles of acid in the sample, can be determined using a colorimetric indicator (like phenolphthalein) or by monitoring the pH change with a pH meter (potentiometric titration). mit.eduhiranuma.com The purity of the this compound can then be calculated from the mass of the sample and the amount of base required to reach the equivalence point. mnstate.edu

Patent Landscape and Future Research Trajectories

Overview of Academic and Research Patents Involving Brominated Alkoxybenzoic Acids

The patent landscape for brominated alkoxybenzoic acids indicates their significance as intermediates in the synthesis of a wide array of commercially valuable molecules, particularly in the pharmaceutical and materials science sectors. While patents specifically naming "3-Bromo-4-butoxybenzoic acid" are not prevalent, numerous patents protect methods for producing ortho-alkoxybenzoic acids and their derivatives, which are structurally related.

A notable patent, EP0520815B1, details a method for producing o-alkoxybenzoic acids, which are highlighted as crucial intermediates for pharmaceuticals, agricultural chemicals, dyes, and fragrances. google.com This patent describes the reaction of o-chlorobenzoic acid with an alcohol in the presence of a copper salt and an alkylamine. The methodology is presented as a general and industrially advantageous process. Another patent, US5344968A, discloses a method for producing o-alkoxybenzoic acids by reacting chlorobenzoic acids with a lower alcohol in the presence of a copper salt and a lower alkylamine, emphasizing its utility for creating intermediates for pharmaceuticals and agricultural chemicals. google.com

Furthermore, patents exist for the production of specific brominated alkoxybenzoic acid derivatives. For instance, a Chinese patent, CN103102263A, describes a preparation method for 3-bromo-4-methoxybenzoic acid and its application in agriculture as a fungicide and plant growth regulator. google.com This highlights the potential for brominated alkoxybenzoic acids in crop protection.

In the realm of materials science, the unique properties of alkoxybenzoic acids are harnessed in the development of liquid crystals. While not always involving bromination, the general principles outlined in patents for liquid crystal materials based on alkoxybenzoic acids can be extended to their brominated analogues, suggesting potential for new optical applications.

The following table provides a summary of representative patents and their relevance to brominated alkoxybenzoic acids.

| Patent Number | Title | Relevance to Brominated Alkoxybenzoic Acids |

| EP0520815B1 | Method for producing ortho-alkoxybenzoic acid | Provides a general, industrially applicable method for synthesizing alkoxybenzoic acids, which can be adapted for brominated analogues like this compound. google.com |

| US5344968A | Method for producing o-alkoxybenzoic acid | Details a process for creating o-alkoxybenzoic acids, useful as intermediates for various commercial products, including those in the pharmaceutical and agrochemical industries. google.com |

| CN103102263A | 3-bromo-4-methoxybenzoic acid preparation method and agricultural biological activity | Demonstrates the application of a brominated alkoxybenzoic acid in agriculture, suggesting a potential area of use for its analogues. google.com |

Emerging Research Directions for this compound and its Analogues

Emerging research on this compound and its analogues points towards their increasing importance as versatile building blocks in organic synthesis, particularly for creating molecules with therapeutic potential. The halogenated structure of these compounds allows them to participate in a variety of chemical reactions, making them valuable precursors.

One significant area of research is in the development of targeted therapies. For example, 3-Bromo-4-fluorobenzoic acid, a close analogue, is utilized as an intermediate in the synthesis of compounds designed to inhibit specific biological pathways. innospk.com The demand for such specialized intermediates is growing with advances in pharmaceutical research.

Furthermore, derivatives of brominated benzoic acids are being investigated for their potential antimicrobial and anticancer properties. The bromine substituent can enhance the lipophilicity of the molecule, which may facilitate interaction with cell membranes and influence biological activity. Research into the biological activities of compounds derived from 3,5-dibromobenzoic acid, for instance, has shown potential for enzyme inhibition.

The field of liquid crystals also presents a promising research direction. The derivatives of benzoic acid are fundamental in the development of liquid crystal materials through hydrogen bonding interactions. nih.gov The introduction of a bromo-substituent and an alkoxy chain, as in this compound, could lead to novel liquid crystalline materials with unique optical properties.

Potential for Development of Novel Derivatives with Enhanced Properties

The core structure of this compound offers multiple sites for chemical modification, opening the door to the development of a vast array of novel derivatives with potentially enhanced properties. The carboxylic acid group, the bromo substituent, and the butoxy chain can all be targeted for derivatization.

One promising avenue is the synthesis of novel heterocyclic compounds. For example, 3-bromo-4-methoxybenzoyl hydrazine (B178648), derived from a related methoxy (B1213986) analogue, has been used to create a series of azetidinone derivatives which have been investigated for their antibacterial and antifungal activities. researchgate.net Similar strategies could be applied to this compound to generate new classes of potential antimicrobial agents.

Another area of interest is the development of inhibitors for specific enzymes. Benzoic acid derivatives have been studied as inhibitors of protein tyrosine kinases and histone deacetylases (HDACs). mdpi.comnih.gov By strategically modifying the structure of this compound, it may be possible to design potent and selective inhibitors for various therapeutic targets. For instance, the introduction of different functional groups could modulate the binding affinity and selectivity of the resulting derivatives. nih.gov

The synthesis of novel ester and amide derivatives also holds significant potential. These modifications can alter the solubility, stability, and bioavailability of the parent compound, potentially leading to improved pharmacokinetic profiles for drug candidates.

Advanced Synthetic Strategies for Industrial Scale-Up and Sustainability

For this compound and its derivatives to be utilized in large-scale applications, efficient, cost-effective, and sustainable synthetic methods are crucial. Current research is focused on moving beyond traditional laboratory-scale syntheses to strategies that are amenable to industrial production.

One approach is the development of greener synthesis methods that minimize environmental impact. innospk.com This includes the use of less hazardous reagents, renewable solvents, and catalytic processes that reduce waste generation. For example, the synthesis of 3-bromo-4-(trifluoromethoxy)benzoic acid has been achieved using a Sandmeyer-type reaction, which is a well-established and scalable process.

Patented methods for the industrial production of o-alkoxybenzoic acids often rely on copper-catalyzed reactions. google.comgoogle.com These processes are designed to be high-yielding and operate under relatively mild conditions, making them suitable for large-scale manufacturing. Further optimization of these catalytic systems, perhaps by exploring more efficient and recyclable catalysts, could enhance their sustainability.

The synthesis of 3-bromo-4-(bromomethyl)benzoic acid has been reported using N-Bromosuccinimide (NBS) and a radical initiator, a common industrial bromination technique. chemicalbook.com Adapting such established industrial reactions for the synthesis of this compound and its precursors is a key strategy for ensuring a reliable and scalable supply.

Future advancements will likely focus on flow chemistry and continuous manufacturing processes. These technologies offer advantages in terms of safety, efficiency, and process control, and are increasingly being adopted by the pharmaceutical and fine chemical industries.

Exploration of Undiscovered Bioactivities and Mechanistic Pathways

While some biological activities of brominated benzoic acid derivatives have been explored, there remains a vast, uncharted territory of potential bioactivities and mechanistic pathways waiting to be discovered. The unique combination of a bromine atom and an alkoxy chain on a benzoic acid scaffold suggests that these compounds could interact with a wide range of biological targets.

One area ripe for exploration is the investigation of their effects on cellular signaling pathways. Benzoic acid derivatives isolated from natural sources have been shown to modulate the activity of protein degradation systems like the ubiquitin-proteasome and autophagy-lysosome pathways. mdpi.com It is plausible that synthetic analogues like this compound could also influence these fundamental cellular processes, with potential implications for aging and age-related diseases.

The antimicrobial potential of this class of compounds also warrants further investigation. While some studies have focused on their antibacterial and antifungal properties, their activity against other pathogens, such as viruses and parasites, remains largely unexplored. The structural similarity to other known bioactive molecules suggests that they could be promising leads for the development of new anti-infective agents. ontosight.ai

Furthermore, the precise mechanisms of action for many of the observed biological effects are not yet fully understood. Future research should focus on identifying the specific molecular targets of this compound and its derivatives. Techniques such as affinity chromatography, proteomics, and in silico modeling could be employed to elucidate their binding partners and unravel the downstream signaling cascades they modulate. This deeper understanding is essential for the rational design of more potent and selective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-4-butoxybenzoic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves bromination of 4-butoxybenzoic acid using electrophilic aromatic substitution (EAS) with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Alternatively, nucleophilic substitution of a pre-brominated precursor (e.g., 3-bromo-4-hydroxybenzoic acid) with butoxy groups via alkylation can be employed. Purification often involves recrystallization from ethanol/water mixtures, followed by characterization via NMR (¹H/¹³C) and HPLC to confirm purity (>98%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on safety data for structurally similar brominated benzoic acids:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Store in a cool, dry place away from oxidizers and strong acids/bases to prevent decomposition .

- Dispose of waste via certified chemical waste services to minimize environmental impact .

Q. How is the purity of this compound validated in experimental workflows?

- Methodological Answer : Combine analytical techniques:

- HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.

- Melting point analysis (compare to literature values; e.g., analogs like 4-bromo-3-methylbenzoic acid melt at ~181°C ).

- Mass spectrometry (MS) for molecular ion confirmation (expected [M+H]⁺ ~273 m/z for C₁₁H₁₃BrO₃).

Advanced Research Questions

Q. How do solvent effects influence the electrophilic reactivity of this compound?

- Methodological Answer : Computational studies (e.g., DFT at B3LYP/6-311++G(d,p)) on similar brominated benzoic acids show solvation alters reactivity descriptors like electrophilicity index (ω) and Fukui functions. For example, polar solvents (e.g., water) stabilize the carboxylate group, enhancing nucleophilic attack at the bromine site . Experimental validation via kinetic studies in varying solvents (DMSO, THF, H₂O) is recommended.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., NMR splitting patterns vs. predicted symmetry) can arise from conformational flexibility or impurities. Strategies include:

- Variable-temperature NMR to identify dynamic effects.

- X-ray crystallography for unambiguous structural confirmation (as applied to 4-bromo-3-(methoxymethoxy)benzoic acid ).

- Cross-validation with IR and Raman spectroscopy to detect functional groups .

Q. How can 3-Bromo-4-butoxybenoxy acid serve as a precursor in multi-step organic syntheses?

- Methodological Answer : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) to generate biaryl structures. The butoxy group can be modified via hydrolysis or alkylation. For example:

- Step 1 : Suzuki coupling to replace bromine with a phenyl group.

- Step 2 : Acid-catalyzed cleavage of the butoxy group to yield 4-hydroxybenzoic acid derivatives .

Q. What computational methods predict the nonlinear optical (NLO) properties of this compound?

- Methodological Answer : DFT calculations for hyperpolarizability (β) and dipole moment (μ) can predict NLO potential. For analogs like 4-bromo-3-(methoxymethoxy)benzoic acid, β values >30 × 10⁻³⁰ esu suggest suitability for photonic applications. Solvent effects should be modeled using the polarizable continuum model (PCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.